molecular formula C11H18ClN5 B12224102 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12224102
M. Wt: 255.75 g/mol
InChI Key: BVBCUGKMLNUWQR-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions often include refluxing the mixture to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an enzyme inhibitor by binding to the active site of enzymes like urease and butyrylcholinesterase, thereby preventing their normal function . The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    1,3-Dimethylpyrazole: Another pyrazole derivative with different substitution patterns.

    3,4-Dimethylpyrazole phosphate (DMPP): A nitrification inhibitor used in agriculture.

Uniqueness

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group, which can influence its solubility and reactivity. Its ability to form stable metal complexes and inhibit specific enzymes sets it apart from other similar compounds.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)10(8)6-12-11-9(2)7-15(3)14-11;/h5,7H,6H2,1-4H3,(H,12,14);1H

InChI Key

BVBCUGKMLNUWQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(C=NN2C)C)C.Cl

Origin of Product

United States

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